molecular formula C30H48O2 B133269 Mupinensisone CAS No. 152253-67-3

Mupinensisone

Cat. No. B133269
M. Wt: 440.7 g/mol
InChI Key: LZJSBKQYABASHG-OQYAAAAFSA-N
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Description

Mupinensisone is a compound that was identified from Euonymus mupinensis, a plant species whose chemical constituents have been studied for their potential applications and benefits. The structure of mupinensisone was elucidated using physico-chemical and spectral analysis techniques. It is a novel compound, which means it had not been previously identified or characterized in scientific literature. Mupinensisone was one of eight compounds isolated from the plant, and it was the only new compound among them, with the others being known substances such as wilforlide A and B, various olean derivatives, stigmastan derivatives, and beta-sitosterol and its glucopyranoside .

Synthesis Analysis

While the specific synthesis of mupinensisone is not detailed in the provided papers, the synthesis of structurally complex natural products is a significant area of research. For example, the synthesis of mulinane diterpenoids, which are biologically active natural products, has been reported using a divergent approach. This approach includes a diastereoselective anionic oxy-Cope rearrangement and a vinylogous Saegusa dehydrogenation reaction to address the functionality of the compound's ring structure . Such synthetic methodologies could potentially be adapted for the synthesis of mupinensisone, given its natural product origin.

Molecular Structure Analysis

The molecular structure of mupinensisone was determined through physico-chemical and spectral analysis. Although the specific details of the molecular structure are not provided in the abstract, such analyses typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques allow for the determination of the molecular framework, functional groups, and stereochemistry of the compound .

Chemical Reactions Analysis

The chemical reactions involving mupinensisone are not described in the provided data. However, the study of chemical constituents of plants often includes the investigation of their reactivity and interactions with other substances, which can be crucial for understanding their biological activities and potential therapeutic applications. For instance, the antitumor activity of 4-methylumbelliferone, another compound with medicinal properties, has been studied in prostate cancer cells, revealing its mechanism of action and effects on cellular processes . Similar studies could be conducted with mupinensisone to explore its chemical reactivity and biological significance.

Physical and Chemical Properties Analysis

The physical and chemical properties of mupinensisone, such as solubility, melting point, and stability, are essential for its characterization and potential application. These properties are typically determined through a combination of experimental techniques and can provide insight into the compound's behavior in different environments. The abstract does not provide specific information on the physical and chemical properties of mupinensisone, but such properties would be crucial for further research and development of the compound .

Scientific Research Applications

Chemical Constituents of Euonymus Mupinensis

A study by Yan, Liao, Liang, and Zhou (1993) identified several compounds isolated from Euonymus Mupinensis, including a compound named Mupinensisone. This study was pivotal in identifying the chemical constituents of this plant, providing a foundation for further research into its applications (X. Yan, S. Liao, H. Liang, & P. Zhou, 1993).

Inhibition of Liver Cancer Cells

An experimental study conducted by Wu Jian (2004) focused on the inhibition of liver cancer cells by Euongmus Mupinensis alkaloid, which includes Mupinensisone. This research indicated that Mupinensisone could inhibit tumor growth, suggesting its potential as an anti-cancer drug (Wu Jian, 2004).

Broader Implications in Biomedical Research

While the specific applications of Mupinensisone are limited in the current literature, the broader field of biomedical research has shown a growing interest in plant-derived compounds for various therapeutic applications. For instance, James, Panter, Gaffield, and Molyneux (2004) discussed the potential of plant toxins, possibly including compounds like Mupinensisone, in developing new drug candidates for various diseases (L. James, K. Panter, William Gaffield, & R. Molyneux, 2004).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Mupinensisone suggests that it should be protected from air and light, and stored in a refrigerated or frozen state (2-8 °C) . In case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

(4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-25(2)22-10-13-30(7)23(28(22,5)12-11-24(25)32)9-8-20-21-18-26(3,19-31)14-15-27(21,4)16-17-29(20,30)6/h8,21-23,31H,9-19H2,1-7H3/t21-,22-,23+,26+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJSBKQYABASHG-OQYAAAAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934456
Record name 29-Hydroxyolean-12-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mupinensisone

CAS RN

152253-67-3
Record name Mupinensisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152253673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29-Hydroxyolean-12-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Riaz, MA Abbasi, N Riaz, M Saleem… - Journal of the …, 2012 - go.gale.com
The phytochemical investigations on the chloroform and ethyl acetate soluble fractions of Rhynchosia pseudo-cajan Cambess. led to the isolation of eighteen compounds, namely; …
Number of citations: 7 go.gale.com
XL Yan, SX Liao, HQ Liang, P Zhou - Yao xue xue bao= Acta …, 1993 - europepmc.org
… Compound IV is a new compound, named as mupinensisone. Compounds I-VIII were isolated for the first time from this plant. 13C-NMR chemical shifts of compounds V and VI were …
Number of citations: 1 europepmc.org
P Shen, J Zhang, Y Zhu, W Wang, B Yu… - Bioorganic & Medicinal …, 2020 - Elsevier
… By comparing its 13 C NMR with literature, compound 13 was identified as olean-3-oxo-12-en-30-ol, also refers to mupinensisone which was first discovered in Euonymus mupinensis. …
Number of citations: 5 www.sciencedirect.com
MA Abbasi, M Irshad, T Riaz, SZ Siddiqui… - Pakistan Journal of …, 2019 - go.gale.com
The aims of the present investigation were to assess the antibacterial, antifungal, enzyme inhibition and hemolytic activities of various fractions of Rhynchosia pseudo-cajan Cambess. …
Number of citations: 1 go.gale.com
颜小林, 廖时莹, 梁华清, 周萍 - 药学学报, 1993 - cqvip.com
… 3,6-二酮(stigmastan-3,6-dione,Ⅳ),β-谷甾醇(β-sistosterol,Ⅶ)和β-谷甾醇-β-D-吡喃葡萄糖甙(β-sistosterol-3-O-β-D-glucopyranoside,Ⅷ),其中Ⅳ为一新化合物,命名为绿舒筋酮(mupinensisone…
Number of citations: 12 www.cqvip.com
马长清, 夏蓉, 吴继洲 - 医药导报, 2004 - yydbzz.com
… 谷甾醇(βsistosterol)和β谷甾醇β D吡喃葡萄糖苷(βsistosterol3OβDglucopyranoside),其中齐 墩果3酮12烯29醇为一新化合物,命名为绿舒筋酮 (mupinensisone)…
Number of citations: 4 www.yydbzz.com

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